molecular formula C10H10BrNO B8652942 3-(2-Bromo-5-methoxyphenyl)propanenitrile

3-(2-Bromo-5-methoxyphenyl)propanenitrile

Cat. No. B8652942
M. Wt: 240.10 g/mol
InChI Key: VHHBZCHKVOSUDL-UHFFFAOYSA-N
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Patent
US09193693B2

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of MeCN (6.2 g, 151.22 mmol, 10.00 equiv) in tetrahydrofuran (20 mL). This was followed by the addition of n-BuLi (15.1 mL, 2.50 equiv, 2.5 M in hexane) dropwise with stirring at −78° C. The resulting solution was stirred for 1 h at −78° C. in a liquid nitrogen bath. To this was added a solution of 1-bromo-2-(bromomethyl)-4-methoxybenzene (4.2 g, 15.11 mmol, 1.00 equiv) in tetrahydrofuran (10 mL) dropwise with stirring at −78° C. The resulting solution was allowed to react, with stirring, for an additional 1 h while the temperature was maintained at −78° C. in a liquid nitrogen bath. The reaction mixture was then quenched by the addition of aqNH4Cl and extracted by EA (100 ml*3). The organic layers was concentrated and applied onto a silica gel column with PE/EA (10:1). This resulted in 2.29 g (63%) of 3-(2-bromo-5-methoxyphenyl)propanenitrile as a yellow semi-solid.
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[N:3].[Li]CCCC.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[CH2:18]Br>O1CCCC1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[CH2:18][CH2:1][C:2]#[N:3]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
15.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)CBr
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h at −78° C. in a liquid nitrogen bath
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring at −78° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for an additional 1 h while the temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −78° C. in a liquid nitrogen bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of aqNH4Cl and
EXTRACTION
Type
EXTRACTION
Details
extracted by EA (100 ml*3)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers was concentrated
CUSTOM
Type
CUSTOM
Details
This resulted in 2.29 g (63%) of 3-(2-bromo-5-methoxyphenyl)propanenitrile as a yellow semi-solid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)OC)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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